Product packaging for Methscopolamine(Cat. No.:CAS No. 13265-10-6)

Methscopolamine

Cat. No.: B088490
CAS No.: 13265-10-6
M. Wt: 318.4 g/mol
InChI Key: LZCOQTDXKCNBEE-XJMZPCNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methscopolamine bromide (CAS 155-41-9) is a competitive antimuscarinic agent that acts as a muscarinic acetylcholine receptor (mAChR) blocker . This quaternary ammonium derivative of scopolamine functions by inhibiting the binding of acetylcholine to its muscarinic receptors, thereby reducing secretions and inhibiting gastrointestinal motility . Its primary research applications have been in the study of peptic ulcers, where it helps reduce gastric acid secretion and alleviate symptoms of gastrointestinal spasms and hypermotility . As a quaternary ammonium compound, this compound bromide is characterized by poor and unreliable absorption from the gastrointestinal tract and a limited ability to cross the blood-brain barrier, making it a valuable tool for investigating peripheral cholinergic mechanisms with minimal central nervous system effects . The onset of action occurs in approximately one hour, with effects persisting for four to six hours . The compound is supplied as a white to off-white crystalline powder, freely soluble in water and slightly soluble in alcohol . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24NO4+ B088490 Methscopolamine CAS No. 13265-10-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,2S,4R,5R)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24NO4/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11/h3-7,12-17,20H,8-10H2,1-2H3/q+1/t12?,13-,14-,15+,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCOQTDXKCNBEE-XJMZPCNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

155-41-9 (Bromide), 18067-13-5 (Methylsulfate), 6106-46-3 (Nitrate)
Record name Methscopolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013265106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0046931
Record name Methscopolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

INSOL IN ACETONE & IN CHLOROFORM
Record name METHYLSCOPOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5420
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

tropic acid; scopolamine hydrobromide; methylatropine bromide; apomethscopolamine bromide
Record name METHYLSCOPOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5420
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

WHITE CRYSTALS OR WHITE CRYSTALLINE POWDER

CAS No.

13265-10-6
Record name Methscopolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013265106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methscopolamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11315
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methscopolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHSCOPOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDR09VTQ8U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHYLSCOPOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5420
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Pharmacological Mechanisms of Action of Methscopolamine

Muscarinic Acetylcholine (B1216132) Receptor Antagonism

Methscopolamine's primary pharmacological effect is the antagonism of muscarinic acetylcholine receptors (mAChRs). researchgate.net These receptors are integral to the parasympathetic nervous system, which regulates a host of involuntary bodily functions. By blocking these receptors, this compound inhibits the effects of the neurotransmitter acetylcholine, leading to a variety of physiological responses. selleckchem.com

This compound functions as a competitive antagonist at muscarinic receptors. drugbank.com Structurally similar to the endogenous ligand acetylcholine, it binds to the same sites on the mAChRs. drugbank.com However, unlike acetylcholine, the binding of this compound does not activate the receptor. Instead, it physically occupies the binding site, thereby preventing acetylcholine from binding and initiating a cellular response. drugbank.comnih.gov This competitive inhibition effectively reduces the tone of the parasympathetic nervous system, leading to effects such as decreased gastrointestinal motility and reduced secretion of gastric acid and other fluids. drugbank.comnih.gov

There are five known subtypes of muscarinic receptors (M1-M5), which are distributed differently throughout the body and mediate distinct physiological functions. This compound is recognized as a non-selective muscarinic antagonist, meaning it does not show significant preference for one subtype over another. drugbank.com It binds with high affinity to M1, M2, and M3 receptors, and research using its radiolabeled form, [3H]-N-methylscopolamine ([3H]-NMS), demonstrates high-affinity binding across M1, M2, M3, and M4 subtypes. drugbank.com

The dissociation constant (Kd), an inverse measure of binding affinity, for [3H]-NMS at the major receptor subtypes is in a similar picomolar range, underscoring its lack of selectivity. This broad antagonism accounts for its wide range of effects on various organ systems.

Muscarinic Receptor SubtypeDissociation Constant (Kd) for [3H]-NMS (pM)
M1180
M2215
M3110
M4120

Data sourced from radioligand binding studies on cloned human muscarinic receptors expressed in CHO cell lines. nih.gov

Muscarinic acetylcholine receptors belong to the superfamily of G protein-coupled receptors (GPCRs). The binding of an agonist like acetylcholine typically initiates a conformational change in the receptor, leading to the activation of intracellular G proteins and subsequent downstream signaling cascades.

These pathways are subtype-dependent:

M1 and M3 receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C, respectively.

M2 and M4 receptors typically couple to Gi/o proteins, which inhibit the enzyme adenylyl cyclase. This action decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP), a critical second messenger.

As a competitive antagonist, this compound binds to these receptors but does not induce the necessary conformational change to activate the associated G proteins. By blocking the binding of acetylcholine, this compound effectively prevents the initiation of these signaling cascades, thereby inhibiting cellular responses such as smooth muscle contraction (mediated by M3) and slowing of the heart rate (mediated by M2).

Peripheral Versus Central Nervous System (CNS) Cholinergic Modulation

A defining characteristic of this compound is its predominantly peripheral site of action, which distinguishes it from its parent compound, scopolamine (B1681570). This selectivity is a direct result of its chemical structure.

This compound is a quaternary ammonium (B1175870) compound. nih.gov This means the nitrogen atom in its structure is bonded to four carbon atoms, resulting in a permanent positive charge. This charge makes the molecule highly polar and lipid-insoluble. The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. Due to its polarity and low lipid solubility, this compound cannot readily diffuse across the lipid membranes of the BBB. This structural feature is the primary reason for its limited penetration into the central nervous system. nih.gov

The inability of this compound to cross the blood-brain barrier results in a pharmacological profile dominated by peripheral effects. Its antagonism of mAChRs in tissues outside the CNS leads to classic anticholinergic effects, including reduced salivation and gastric secretion, decreased gastrointestinal motility, and dilation of the pupils. drugbank.com

In contrast, tertiary amine antimuscarinics like scopolamine are uncharged, more lipophilic, and can readily cross the blood-brain barrier. Research models using scopolamine demonstrate significant central effects, such as drowsiness, memory impairment, and reduced attention. The differential effects between this compound and scopolamine are often used in research to distinguish between peripheral and central cholinergic mechanisms. This compound can be used to block peripheral muscarinic receptors without confounding central effects, making it a useful tool in pharmacological studies investigating the CNS.

Molecular Interactions and Receptor Binding Dynamics

The intricate molecular interactions of this compound with muscarinic acetylcholine receptors (mAChRs) have been extensively elucidated through various pharmacological assays. These studies are fundamental to understanding the compound's mechanism of action as a muscarinic antagonist.

Radioligand Binding Assays using N-[3H]methylscopolamine ([3H]-NMS)

Radioligand binding assays are a cornerstone in the study of receptor pharmacology, allowing for the direct measurement of ligand binding to its receptor. N-[3H]methylscopolamine ([3H]-NMS), the tritiated form of this compound, serves as a pivotal tool in these investigations due to its high affinity and specificity for muscarinic receptors. As a hydrophilic quaternary ammonium compound, [3H]-NMS is particularly well-suited for labeling cell surface receptors.

In these assays, [3H]-NMS is incubated with a preparation of cells or tissues containing muscarinic receptors. The amount of radioligand that binds to the receptors is then quantified, providing a direct measure of receptor presence. The specificity of this binding is confirmed by its displacement by known muscarinic antagonists, such as atropine. For instance, studies on cerebellar granule cells in primary culture have utilized [3H]-NMS to identify and characterize the density of muscarinic acetylcholine receptors. nih.gov Similarly, research on rat brain tissue has employed [3H]-NMS to label non-M1 and non-M2 muscarinic receptor binding sites, highlighting its utility in distinguishing between receptor subtypes when used in conjunction with selective antagonists. nih.gov

The binding of [3H]-NMS to muscarinic receptors is a saturable process, meaning that there is a finite number of binding sites. Saturation experiments, where increasing concentrations of [3H]-NMS are added to the receptor preparation, are performed to determine the maximum number of binding sites (Bmax) and the dissociation constant (Kd), a measure of the radioligand's affinity for the receptor. nih.govnih.gov

Characterization of Ligand Affinity and Receptor Capacity

The affinity of a ligand for its receptor (expressed as Kd or Ki) and the total number of receptors in a given tissue (Bmax) are critical parameters in pharmacology. For this compound, these values have been determined across various tissues and cell types expressing different muscarinic receptor subtypes.

Saturation binding experiments with [3H]-NMS in cultured cerebellar granule cells revealed a high density of muscarinic receptors with a Bmax of 1.85 ± 0.01 pmol/mg of protein and a high affinity with a Kd of 0.128 ± 0.01 nM. nih.gov In isolated adult rat ventricular myocytes, the specific binding of [3H]-NMS was characterized by a Bmax of 15.8 ± 1.03 fmol/25 x 10^3 cells and a Kd of 0.27 ± 0.05 nM at 4°C. nih.gov These studies demonstrate the high affinity of this compound for muscarinic receptors.

Competition binding assays are also employed to determine the affinity of non-radiolabeled ligands, including other antagonists and agonists. In these experiments, a fixed concentration of [3H]-NMS is used, and increasing concentrations of the competing ligand are added. The concentration of the competing ligand that inhibits 50% of the specific [3H]-NMS binding is known as the IC50, from which the inhibition constant (Ki) can be calculated. For example, the selective M1 antagonist pirenzepine displaced [3H]-NMS binding in cerebellar granule cells with a low affinity (Ki = 273 ± 13 nM), while the M2/M3 antagonist 4-diphenylacetoxy-N-methylpiperidine methiodide showed a much higher affinity in the nanomolar range. nih.gov

Binding Affinity (Kd) and Receptor Density (Bmax) of [3H]-NMS

Tissue/Cell TypeKd (nM)Bmax
Cerebellar Granule Cells0.128 ± 0.011.85 ± 0.01 pmol/mg of protein
Rat Ventricular Myocytes (4°C)0.27 ± 0.0515.8 ± 1.03 fmol/25 x 10^3 cells
Rat Ventricular Myocytes (30°C)0.23 ± 0.0622.1 ± 1.6 fmol/25 x 10^3 cells
Pancreatic Acini0.22 ± 0.0461.5 ± 5.1 fmol/mg of protein

Allosteric Modulation and Cooperative Interactions at Muscarinic Receptors

Allosteric modulators are compounds that bind to a site on the receptor that is distinct from the primary (orthosteric) binding site occupied by the endogenous ligand (acetylcholine) or antagonists like this compound. This binding can alter the receptor's conformation, thereby influencing the affinity and/or efficacy of the orthosteric ligand.

Studies have investigated the allosteric interactions between N-methylscopolamine and various modulators at different muscarinic receptor subtypes. For example, the effects of gallamine and alcuronium have been studied on M3 muscarinic receptors. nih.gov These allosteric modulators can either enhance (positive cooperativity) or reduce (negative cooperativity) the binding of [3H]-NMS. nih.gov For instance, genetic modifications of the external loops of the M3 receptor have been shown to alter the cooperativity between N-methylscopolamine and these allosteric modulators. nih.gov Specifically, making the third external loop of the M3 receptor identical to that of the M2 receptor induced a positive influence of alcuronium on the affinity for [3H]-NMS. nih.gov

The nature of the inhibition of [3H]-NMS binding by certain allosteric compounds, such as α-truxillic acid esters, has been shown to be allosteric. This is evidenced by the fact that the inhibition does not reach 100%, and these compounds can slow the dissociation of [3H]-NMS from the receptor. nih.gov

Agonist-Regulated Alteration of Receptor Affinity and Sequestration

Prolonged exposure of muscarinic receptors to agonists can lead to a phenomenon known as desensitization, which involves a decrease in the receptor's response to the agonist. This process can involve alterations in receptor affinity and the physical removal of receptors from the cell surface (sequestration or downregulation).

Studies on pancreatic acini have shown that agonist binding to muscarinic receptors can exist in two states: a high-affinity state and a low-affinity state. nih.gov The high-affinity state is thought to represent the receptor coupled to its G-protein. In competitive inhibition experiments, the agonist carbachol demonstrated two classes of binding sites with different affinities for [3H]-NMS. nih.gov

Incubation with an agonist like carbachol can lead to a decrease in the number of [3H]-NMS binding sites on the cell surface, a process indicative of receptor sequestration. nih.govnih.gov In rat ventricular myocytes, pretreatment with carbachol resulted in a significant reduction in the specific binding of [3H]-NMS. nih.gov This agonist-induced downregulation of muscarinic receptors was time-dependent and could be prevented by the presence of a muscarinic antagonist like atropine. nih.gov Furthermore, in pancreatic acini, the addition of other signaling molecules like cholecystokinin (CCK) or phorbol esters (TPA) can inhibit the carbachol-induced disappearance of [3H]-NMS binding sites, suggesting a complex interplay between different signaling pathways in regulating receptor availability. nih.gov

Pharmacodynamic Profile and Physiological Effects of Methscopolamine

Gastrointestinal System Modulation

Methscopolamine's anticholinergic properties are particularly effective in modulating the functions of the gastrointestinal (GI) tract. By inhibiting the muscarinic actions of acetylcholine (B1216132) on smooth muscle and secretory glands, it brings about a reduction in gastric acid secretion, a decrease in GI motility, and an inhibition of glandular secretions.

Inhibition of Gastric Acid Secretion

This compound effectively curtails the secretion of gastric acid. drugbank.com The mechanism underlying this effect is its antagonistic action on muscarinic receptors, believed to be primarily the M1 subtype, located on the parietal cells of the stomach lining. By blocking these receptors, this compound inhibits the acetylcholine-stimulated pathway of acid production, leading to a decrease in both the volume and total acid content of gastric secretions. This reduction in gastric acid is a key therapeutic target in the management of conditions such as peptic ulcers.

Reduction of Gastrointestinal Motility and Smooth Muscle Spasms

The motility of the gastrointestinal tract is significantly influenced by parasympathetic stimulation via acetylcholine. This compound, by acting as a competitive inhibitor at muscarinic receptors (predominantly M2 and M3 subtypes) in the smooth muscle of the gut, reduces the tone and propulsive movements of the stomach and intestines. This action leads to a decrease in gastrointestinal motility and helps in the alleviation of smooth muscle spasms. This antispasmodic effect is beneficial in conditions characterized by intestinal hypermotility.

Impact on Secretory Glandular Functions (e.g., Salivary Excretion)

The effects of this compound extend to various exocrine glands. A notable and common physiological effect is the inhibition of salivary excretion, leading to xerostomia, or dry mouth. This occurs due to the blockade of muscarinic receptors in the salivary glands, which are responsible for stimulating saliva production in response to parasympathetic nerve signals. This antisialogogic effect underscores the broad impact of muscarinic antagonism on glandular functions.

Cardiovascular System Effects

The cardiovascular system is also subject to the influence of this compound, primarily through its effects on heart rate and rhythm. These effects are a direct consequence of its anticholinergic action on the heart's conduction system.

Influence on Heart Rate and Cardiac Rhythm (e.g., Tachycardia)

A primary cardiovascular effect of this compound is an increase in heart rate, a condition known as tachycardia. webmd.comdrugs.com This is a dose-dependent response. Studies have demonstrated that this compound can reliably produce a significant increase in heart rate. While it is effective in increasing heart rate, it can also be associated with various changes in cardiac rhythm, including nodal arrhythmias and conduction disturbances. In comparative studies, while both atropine and this compound induce an increased heart rate, the types of arrhythmias observed can differ, with nodal arrhythmias being more common with this compound. nih.gov

Underlying Mechanisms of Cardiovascular Responses

The cardiovascular effects of this compound are rooted in its antagonism of muscarinic M2 receptors in the heart. The vagus nerve, a key component of the parasympathetic nervous system, exerts a tonic, inhibitory effect on the heart rate by releasing acetylcholine, which acts on these M2 receptors, particularly in the sinoatrial (SA) node, the heart's natural pacemaker. By blocking these receptors, this compound effectively inhibits this parasympathetic influence. This "vagolytic" effect allows for an increased rate of firing from the SA node, resulting in tachycardia.

Interactive Data Tables

Table 1: Effects of this compound on Physiological Parameters

ParameterEffectMechanism of Action
Gastric Acid SecretionDecreaseAntagonism of M1 muscarinic receptors on parietal cells.
GI MotilityDecreaseAntagonism of M2 and M3 muscarinic receptors in GI smooth muscle.
Salivary SecretionDecreaseBlockade of muscarinic receptors in salivary glands.
Heart RateIncrease (Tachycardia)Antagonism of M2 muscarinic receptors in the sinoatrial (SA) node.

Table 2: Comparative Arrhythmic Profile

Type of ArrhythmiaMore Commonly Associated With
Sinus and Atrial ArrhythmiasAtropine
Nodal Arrhythmias and Conduction DisturbancesThis compound

Ocular System Effects

This compound induces significant effects on the ocular system, primarily through its anticholinergic action on the muscles of the iris and ciliary body. nih.gov These effects include pupillary dilation and paralysis of accommodation.

This compound causes dilation of the pupils, a condition known as mydriasis. drugs.com This occurs because the drug blocks muscarinic acetylcholine receptors on the sphincter pupillae (circular) muscle of the iris. wikipedia.orgyoutube.com The parasympathetic nervous system, which normally causes pupillary constriction (miosis) via acetylcholine, is thereby inhibited. wikipedia.org This leaves the opposing, sympathetically innervated dilator pupillae (radial) muscle unopposed, leading to an increase in pupillary diameter. wikipedia.orgyoutube.com This effect can increase the eye's sensitivity to light. watertowninternists.com

In addition to mydriasis, this compound induces cycloplegia, which is the paralysis of the ciliary muscle of the eye. drugs.comwikipedia.org By blocking muscarinic receptors in the ciliary muscle, the drug prevents the lens from adjusting its shape to focus on near objects, a process known as accommodation. wikipedia.orgrxlist.com This loss of accommodation results in blurred vision, particularly for near tasks. patsnap.compatsnap.com The combination of mydriasis and cycloplegia can lead to significant visual disturbances. nih.gov

Summary of Ocular Effects of this compound
EffectMechanism of ActionPhysiological Consequence
Mydriasis (Pupillary Dilation)Antagonism of muscarinic receptors on the sphincter pupillae muscle. wikipedia.orgyoutube.comIncreased pupil size and sensitivity to light. watertowninternists.comwebmd.com
Cycloplegia (Paralysis of Accommodation)Antagonism of muscarinic receptors on the ciliary muscle. wikipedia.orgrxlist.comLoss of ability to focus on near objects, resulting in blurred vision. nih.govpatsnap.com

Other Systemic Anticholinergic Manifestations

As a systemic anticholinergic agent, this compound's effects extend beyond the ocular system, impacting other bodily functions regulated by the parasympathetic nervous system.

This compound inhibits the action of acetylcholine on sweat glands, leading to decreased perspiration (anhidrosis). drugs.comgoodrx.com This reduction in sweating impairs the body's ability to cool itself, which can lead to an increase in body temperature. clevelandclinic.org In warm environments or during physical exertion, this effect increases the risk of heat prostration, fever, and heat stroke. webmd.comdrugs.com

The anticholinergic properties of this compound can interfere with normal urinary function. mypcnow.org By blocking muscarinic receptors in the bladder, it can relax the detrusor muscle, which is responsible for bladder contraction, and potentially increase the tone of the urethral sphincter. researchgate.net These actions can lead to difficulty in initiating urination (urinary hesitancy) and the inability to completely empty the bladder (urinary retention). nih.govnih.gov This effect is a particular concern in individuals with pre-existing conditions such as benign prostatic hyperplasia. webmd.comnih.gov

At high concentrations, this compound can exert a curare-like effect at the neuromuscular junction. drugbank.comnih.gov This involves the blockade of nicotinic acetylcholine receptors, leading to neuromuscular blockade. drugs.comdrugbank.com Clinically, this can manifest as muscle weakness and, in cases of significant overdose, may progress to paralysis. drugbank.comnih.gov

Key Systemic Anticholinergic Effects of this compound
SystemEffectUnderlying Mechanism
DermatologicAnhidrosis (Reduced Sweating)Inhibition of cholinergic stimulation of sweat glands. goodrx.com
UrinaryUrinary Hesitancy and RetentionRelaxation of the bladder's detrusor muscle and increased urethral sphincter tone. nih.govresearchgate.net
NeuromuscularMuscle Weakness/Paralysis (at high doses)Curare-like neuromuscular blockade. drugs.comdrugbank.com

Clinical Research Trajectories and Efficacy of Methscopolamine

Evolution of Clinical Development and Regulatory Approvals (since 1953)

Methscopolamine, a methylated derivative of scopolamine (B1681570), was patented in 1902 and approved for medical use in 1947. wikipedia.org Its clinical development in the United States culminated in its approval by the Food and Drug Administration (FDA) in April 1953. drugbank.com The initial approval was for its use as an adjunctive therapy in the treatment of peptic ulcers, marketed under brand names such as Pamine. wikipedia.orgdrugbank.com

Over the years, the clinical application of this compound has evolved. While it was initially a common treatment for peptic ulcer disease, the advent of more effective therapies, such as proton pump inhibitors and H2 receptor antagonists, has rendered its use in this indication largely obsolete. wikipedia.org

The regulatory landscape for this compound has also seen changes. In 1980, the FDA approved revisions to the labeling for Pamine (this compound bromide) tablets, which included renaming "ACTIONS" to "CLINICAL PHARMACOLOGY" and "INDICATIONS" to "INDICATIONS AND USAGE". fda.gov In December 2006, the FDA granted final approval for an Abbreviated New Drug Application (ANDA) for generic versions of Pamine and Pamine Forte tablets (2.5 mg and 5 mg), indicated for adjunctive therapy in the treatment of peptic ulcer. nih.gov More recent FDA approvals for this compound bromide tablets from various manufacturers were noted in 2020 and 2024. medpath.comdroracle.ainih.gov

Regulatory and Developmental Timeline of this compound

Year Milestone
1902 Patented. wikipedia.org
1947 Approved for medical use. wikipedia.org
1953 Approved by the U.S. FDA for adjunctive therapy of peptic ulcers. drugbank.com
1980 FDA approved revised labeling for Pamine tablets. fda.gov
2006 FDA approved generic this compound bromide tablets. nih.gov
2020, 2024 Further FDA approvals for generic this compound bromide tablets from various manufacturers. medpath.comdroracle.ainih.gov

Efficacy Studies in Approved Therapeutic Indications

This compound bromide has been historically used as an adjunctive therapy for peptic ulcer disease. drugbank.comdrugs.com Its mechanism of action involves blocking muscarinic acetylcholine (B1216132) receptors, which leads to a reduction in the volume and total acid content of gastric secretions. nih.gov This anticholinergic effect helps to alleviate the pain and discomfort associated with peptic ulcers. fda.govglobalrx.com

However, it is crucial to note that clinical evidence has not demonstrated that this compound is effective in contributing to the healing of peptic ulcers, decreasing the rate of recurrence, or preventing complications. drugs.comdroracle.ai With the development of more potent and effective treatments for peptic ulcer disease, the clinical utility of this compound in this area has become limited. drugs.com

This compound is indicated for the management of gastrointestinal spasms and hypermotility. drugbank.com As an anticholinergic agent, it relaxes the smooth muscles of the stomach and intestines and slows down the natural movements of the gut. nih.govglobalrx.com This action helps to relieve cramping and abdominal pain associated with these conditions. hmieducation.com

The therapeutic effect of this compound in treating intestinal spasms is achieved by competitively inhibiting the action of acetylcholine at muscarinic receptors in the gastrointestinal tract. droracle.ai This blockade of parasympathetic stimulation leads to a reduction in smooth muscle contractions. droracle.ai Due to its chemical structure as a quaternary ammonium (B1175870) compound, this compound has a limited ability to cross the blood-brain barrier, which minimizes central nervous system side effects. hmieducation.com

This compound has been used for the prevention and treatment of motion sickness and nausea. drugbank.com It is believed to work by blocking the communication between the nerves of the vestibule in the ear and the vomiting center in the brain, an action mediated by the blockade of acetylcholine. drugbank.com

Comparative studies have evaluated the efficacy of this compound against other anti-motion sickness drugs, notably scopolamine. A systematic review of studies on the prevention and treatment of motion sickness found that scopolamine was superior to this compound as a preventative agent. nih.gov

Comparative Efficacy of Scopolamine vs. This compound for Motion Sickness Prevention

Comparison Outcome Measure Result
Scopolamine vs. This compound Prevention of Sickness Symptoms (Nausea) Transdermal scopolamine was found to be superior in preventing sickness when compared to this compound (RR 0.33; 95% CI 0.09 to 1.19). medscape.com

Exploratory Clinical Applications and Ongoing Research

This compound has been used off-label in the management of Irritable Bowel Syndrome (IBS), particularly for symptoms of intestinal spasms. globalrx.comdrugs.com Its therapeutic effect in IBS is attributed to its anticholinergic properties, specifically the blocking of muscarinic receptors in the smooth muscle of the intestine, which leads to a reduction in spasms and relief from abdominal pain and cramping. droracle.ai The American Gastroenterological Association (AGA) has suggested the use of antispasmodics in patients with IBS, although this is a conditional recommendation with low certainty. droracle.ai

User reviews for the off-label use of this compound in IBS are mixed. Some patients report significant relief from symptoms such as diarrhea and abdominal pain, while others experience minimal benefit or intolerable side effects like dry mouth. drugs.com A collection of user reviews showed that 67% of reviewers reported a positive experience, while 25% reported a negative experience for the off-label treatment of IBS with this compound. drugs.com

Systematic reviews and meta-analyses of antispasmodic agents as a class have shown their effectiveness over placebo in improving the global symptoms of IBS and providing abdominal pain relief.

Efficacy of Antispasmodics in Irritable Bowel Syndrome (IBS)

Outcome Number of Patients in Meta-analysis Odds Ratio (OR) vs. Placebo (95% CI)
Global Improvement of Symptoms 2585 1.55 (1.33 to 1.83)
Abdominal Pain Relief 2394 1.52 (1.28 to 1.80)

Potential for Other Conditions Involving Excessive Cholinergic Activity

This compound's mechanism of action, which involves the blockade of muscarinic acetylcholine receptors, gives it the theoretical potential to be effective in a variety of medical conditions characterized by excessive cholinergic activity. patsnap.com By inhibiting the effects of acetylcholine, this compound can reduce secretions and smooth muscle spasms in various parts of the body. patsnap.com While its primary established use has been in the context of peptic ulcer disease, research and clinical interest have extended to other areas where a reduction in cholinergic stimulation would be beneficial.

Ongoing research continues to explore the full therapeutic potential of this compound for conditions involving excessive cholinergic activity. patsnap.com These potential applications are largely based on its well-understood anticholinergic properties.

Hypersalivation (Sialorrhea):

Hyperhidrosis:

Hyperhidrosis, or excessive sweating, is another condition driven by cholinergic nerve signals to the sweat glands. Anticholinergic drugs can be used to reduce sweat production. sweathelp.org this compound can decrease sweating, which is a known side effect of the medication. drugs.comgoodrx.com This suggests a potential therapeutic application for hyperhidrosis. However, similar to sialorrhea, robust clinical trial data specifically for this compound in treating hyperhidrosis is scarce. The field has seen more research into other anticholinergic agents, such as methanthelinium bromide, which has been shown to be effective for axillary hyperhidrosis in a randomized controlled trial. researchgate.net

Motion Sickness:

While this compound has been mentioned in the context of treating motion sickness, its efficacy compared to other agents has been a subject of investigation. goodrx.com A systematic review comparing scopolamine and this compound for the prevention of motion sickness suggested that scopolamine was the more effective agent. This indicates that while this compound may have some effect due to its anticholinergic nature, it may not be the preferred choice for this indication.

The following table summarizes the potential applications of this compound in conditions with excessive cholinergic activity and the level of available evidence.

ConditionRationale for UseSummary of Clinical Evidence for this compound
Hypersalivation (Sialorrhea) Inhibition of salivary gland secretion through muscarinic receptor blockade. drugs.comLimited direct evidence; potential is inferred from its known pharmacological effects and studies on the related compound, scopolamine. nih.govnih.gov
Hyperhidrosis Reduction of sweat production by blocking cholinergic stimulation of sweat glands. sweathelp.orgLimited direct evidence; potential is inferred from its known side effect of decreased sweating and evidence for other anticholinergics like methanthelinium bromide. drugs.comgoodrx.comresearchgate.net
Motion Sickness Anticholinergic effects on the central nervous system pathways involved in nausea and vomiting.Evidence suggests it is less effective than scopolamine for this indication.

Observational Studies and Real-World Evidence (if available in academic context)

Observational studies and the collection of real-world evidence are crucial for understanding a drug's effectiveness and usage patterns in a broader patient population outside the controlled environment of clinical trials. These studies, which can include retrospective cohort studies, can provide valuable insights into how a medication is used in routine clinical practice. nih.govnih.govmdpi.com

For this compound, the body of available observational studies and real-world evidence appears to be limited, particularly in the contemporary medical literature. The majority of its documented use stems from an earlier era of medicine, primarily for the management of peptic ulcer disease. drugs.comnih.gov

A significant portion of the clinical data on this compound's efficacy in reducing gastric secretion dates back to studies conducted in the mid-20th century. For instance, a 1955 study published in the Journal of the American Medical Association investigated the oral use of this compound bromide in the treatment of duodenal ulcers and its effect on human gastric secretion. nih.gov While this foundational research established its mechanism of action and clinical utility at the time, the emergence of more effective therapies for peptic ulcers has led to a decline in its use and, consequently, a lack of more recent, large-scale observational studies.

The search for contemporary retrospective cohort studies or analyses of large healthcare databases that specifically focus on this compound's utilization patterns and outcomes did not yield substantial results. This suggests that in current clinical practice, this compound is not as widely used as other agents for its historical indications, and its potential off-label uses have not been extensively captured in real-world data studies.

Drug Interactions and Polypharmacy Considerations in Methscopolamine Research

Pharmacodynamic Interactions Leading to Additive Effects

Pharmacodynamic interactions occur when two or more drugs influence each other's physiological effects at the site of action. In the case of methscopolamine, these interactions predominantly involve an amplification of its anticholinergic properties when co-administered with other drugs possessing similar activity.

Concomitant Use with Other Anticholinergic Agents (e.g., Antipsychotics, Tricyclic Antidepressants, Antihistamines)

The co-administration of this compound with other drugs that exhibit anticholinergic effects can lead to a significant potentiation of these effects. nih.govmedscape.comnih.gov This additive burden can increase the incidence and severity of adverse effects. Classes of drugs that are frequently implicated in such interactions include:

Antipsychotics: Certain antipsychotic medications, particularly older typical antipsychotics, possess notable anticholinergic properties.

Tricyclic Antidepressants (TCAs): This class of antidepressants is well-known for its significant anticholinergic activity.

Antihistamines: First-generation antihistamines, commonly used for allergies and as sleep aids, are potent anticholinergic agents. drugs.com

The concurrent use of this compound with these and other drugs with anticholinergic side effects, such as some antiarrhythmics and antiparkinsonian agents, necessitates careful monitoring for signs of excessive cholinergic blockade. drugs.combsgdtphcm.vn

Synergistic Effects on Specific Physiological Responses (e.g., Tachycardia, Drowsiness, Constipation)

The additive anticholinergic effects resulting from polypharmacy can manifest as a range of physiological responses. These synergistic effects can impact various organ systems and may include:

Tachycardia: An increased heart rate can occur due to the blockade of muscarinic receptors in the heart. drugbank.com

Drowsiness: Central nervous system effects such as drowsiness and dizziness can be exacerbated. drugbank.commdpi.com

Constipation: A decrease in gastrointestinal motility can lead to or worsen constipation. drugbank.com

Other potential synergistic effects include blurred vision, dry mouth, and urinary retention. nih.govbsgdtphcm.vn

Below is a table summarizing potential synergistic effects of this compound with other drug classes:

Drug ClassPotential Synergistic Effect
DronabinolTachycardia, Drowsiness
DroxidopaTachycardia
DuloxetineTachycardia
EluxadolineConstipation

Interactions Affecting Neuromuscular Transmission (e.g., Botulinum Toxin)

An area of specific concern is the potential interaction between this compound and agents that affect neuromuscular transmission, such as botulinum toxin. Botulinum toxin acts by inhibiting the release of acetylcholine (B1216132) at the neuromuscular junction. drugs.com The concurrent use of an anticholinergic agent like this compound could theoretically potentiate the effects of botulinum toxin, potentially leading to excessive muscle weakness. medscape.com While detailed clinical research on this specific interaction is limited, the theoretical basis for a pharmacodynamic interaction warrants caution.

Pharmacokinetic Interactions

Pharmacokinetic interactions involve the alteration of a drug's absorption, distribution, metabolism, or excretion by another drug. For this compound, the most well-documented pharmacokinetic interactions relate to its effects on gastrointestinal motility, which can subsequently impact the absorption of other orally administered medications.

Impact on Absorption of Co-Administered Medications (e.g., Antacids, Potassium Tablets)

This compound's ability to decrease gastrointestinal motility and delay gastric emptying can alter the absorption of other drugs. drugs.com This can have varying consequences depending on the co-administered medication:

Antacids: The concomitant administration of antacids may interfere with the absorption of this compound bromide. medscape.comnih.gov

Potassium Tablets: By slowing gastrointestinal transit, this compound may increase the localized concentration and contact time of potassium chloride tablets with the gastrointestinal mucosa, potentially increasing the risk of ulcerative and stenotic lesions. bsgdtphcm.vn

The following table details the impact of this compound on the absorption of select medications:

Co-Administered MedicationEffect of this compound on Absorption
AntacidsDecreased absorption of this compound
Potassium TabletsIncreased risk of gastrointestinal mucosal injury due to prolonged contact
LevodopaDecreased absorption due to increased gastric metabolism from delayed gastric emptying

Interference with Drug Metabolism or Excretion Pathways

Information regarding the specific interference of this compound with major drug metabolism pathways, such as the cytochrome P450 enzyme system, is not extensively detailed in publicly available research. As a quaternary ammonium (B1175870) compound, this compound is fully ionized and has poor lipid solubility, which limits its distribution and metabolism. drugs.com

The primary routes of elimination for this compound are through the urine and bile, with unabsorbed drug being excreted in the feces. nih.gov While it undergoes some metabolism, there is currently a lack of substantial evidence to suggest that this compound is a significant inhibitor or inducer of key metabolic enzymes that would lead to clinically relevant pharmacokinetic interactions with a wide range of other drugs through this mechanism. However, its effect on gastric emptying can lead to increased gastric metabolism of certain drugs like levodopa, thereby reducing their absorption. drugs.com Further research is warranted to fully elucidate the metabolic fate of this compound and its potential to influence the metabolic pathways of co-administered medications.

Disease-Specific Contraindications and Precautions in Clinical Practice and Research

The anticholinergic properties of this compound necessitate careful consideration in patients with certain pre-existing medical conditions. The use of this agent is contraindicated or requires significant precaution in several disease states due to the potential for exacerbation of underlying pathology.

Glaucoma

This compound is contraindicated in patients with glaucoma. drugs.com Its anticholinergic action can cause mydriasis (dilation of the pupil), which can lead to an increase in intraocular pressure. drugs.comdrugs.com This is particularly dangerous in individuals with narrow-angle glaucoma, where pupillary dilation can precipitate an acute angle-closure crisis, a medical emergency that can result in rapid and irreversible vision loss. patsnap.com Research has consistently shown that medications with anticholinergic properties can adversely affect patients with narrow angles. brightfocus.org

Obstructive Uropathy

The use of this compound is also contraindicated in patients with obstructive uropathy, such as that caused by bladder neck obstruction due to prostatic hypertrophy. drugs.com By inhibiting the contraction of the detrusor muscle in the bladder, anticholinergic agents can impair bladder emptying and lead to urinary retention. fpnotebook.comresearchgate.net In individuals with a pre-existing obstruction, this can exacerbate the condition, potentially leading to complications such as urinary tract infections and impaired renal function. researchgate.net

Gastrointestinal Obstruction and Severe Ulcerative Colitis

Due to its inhibitory effects on gastrointestinal motility, this compound is contraindicated in patients with obstructive diseases of the GI tract, such as pyloroduodenal stenosis and paralytic ileus. drugs.com In these conditions, further reduction of motility can worsen the obstruction.

Furthermore, caution is warranted in patients with severe ulcerative colitis. While the drug may be used to manage symptoms, high doses can suppress intestinal motility to the point of producing a paralytic ileus and may precipitate or aggravate toxic megacolon, a life-threatening complication of inflammatory bowel disease. drugs.comwebmd.commedscape.com Toxic megacolon is a severe inflammation of the colon that leads to its dilation and can result in perforation. nih.gov The use of antimotility agents like this compound in the setting of active, severe inflammation is therefore approached with extreme caution. medscape.com

Myasthenia Gravis

Myasthenia gravis, an autoimmune disorder characterized by muscle weakness, is another contraindication for this compound use. drugs.com The condition is caused by antibodies that block or destroy nicotinic acetylcholine receptors at the neuromuscular junction. The administration of an anticholinergic agent like this compound could potentially exacerbate the muscle weakness. webmd.com Overdosage of this compound can lead to a curare-like action, resulting in neuromuscular blockade and possible paralysis. drugs.com

Cardiovascular Disease

Precautions are necessary when considering this compound for patients with cardiovascular conditions such as coronary heart disease, congestive heart failure, and tachyarrhythmias. patsnap.com Large doses of this compound can result in tachycardia (an increased heart rate). drugbank.com In patients with pre-existing cardiac issues, this increase in heart rate can be detrimental.

Table 2: Disease-Specific Contraindications and Precautions for this compound

Disease State Contraindication/Precaution Rationale
Glaucoma Contraindicated drugs.com Risk of increased intraocular pressure due to mydriasis drugs.comdrugs.com
Obstructive Uropathy Contraindicated drugs.com Can worsen urinary retention by inhibiting detrusor muscle contraction fpnotebook.comresearchgate.net
Gastrointestinal Obstruction Contraindicated drugs.com Further suppresses intestinal motility, exacerbating the obstruction
Severe Ulcerative Colitis Contraindicated drugs.com Risk of precipitating toxic megacolon drugs.comwebmd.com
Myasthenia Gravis Contraindicated drugs.com Potential to exacerbate muscle weakness webmd.com
Unstable Cardiovascular Status in Acute Hemorrhage Contraindicated drugs.com Risk of tachycardia drugbank.com
Autonomic Neuropathy Use with caution Increased susceptibility to adverse effects
Hyperthyroidism Use with caution Increased risk of tachycardia
Hypertension Use with caution Potential for increased heart rate
Coronary Heart Disease Use with caution Risk of tachycardia
Congestive Heart Failure Use with caution Risk of tachycardia
Tachyarrhythmia Use with caution Can exacerbate the condition

Future Directions and Emerging Research Avenues for Methscopolamine

Development of Novel Methscopolamine Derivatives

A key area of future research involves the creation of new this compound derivatives with improved properties. Medicinal chemistry efforts are leveraging the tropane core of this compound to produce analogs with enhanced receptor selectivity and a more favorable side effect profile. mdpi.com The goal is to design compounds that can more specifically target certain muscarinic acetylcholine (B1216132) receptors (mAChRs), thereby maximizing therapeutic effects while minimizing unwanted actions. mdpi.compatsnap.com

Key Research Objectives:

Enhanced Receptor Selectivity: Synthesizing derivatives that exhibit higher affinity for specific mAChR subtypes (M1-M5) to target specific tissues or cellular pathways. mdpi.comdrugbank.com

Reduced Side Effects: Developing analogs that have a lower propensity to cause common anticholinergic side effects such as dry mouth, blurred vision, and urinary retention. nih.govglobalrx.com

Optimized Pharmacokinetics: Modifying the chemical structure to improve absorption, distribution, metabolism, and excretion properties. mdpi.com

Research AreaGoalPotential Benefit
Receptor Subtype Selectivity Develop derivatives targeting specific muscarinic receptors.Increased therapeutic precision and fewer off-target effects.
Side Effect Reduction Modify the molecular structure to lessen common anticholinergic effects.Improved patient tolerance and adherence to therapy.
Pharmacokinetic Optimization Enhance the drug's movement and processing in the body.More consistent and predictable therapeutic outcomes.

Exploration of Unexplored Therapeutic Targets and Indications

While this compound is primarily indicated for gastrointestinal disorders, researchers are exploring its potential in other conditions involving excessive cholinergic activity. patsnap.com The broad distribution of cholinergic receptors throughout the body suggests that this compound and its future derivatives could have applications beyond their current use. nih.govnih.gov

Emerging areas of investigation include:

Sensory Plasticity: Understanding the role of acetylcholine in sensory perception may reveal new therapeutic targets for sensory restoration. nih.gov

Inflammatory Pathways: The cholinergic system is known to modulate inflammation, suggesting a potential role for this compound in inflammatory conditions. nih.gov

Neurological Disorders: Although this compound has limited ability to cross the blood-brain barrier, exploring its peripheral effects in certain neurological conditions is a potential avenue of research. nih.govnih.gov

Advancements in Personalized Medicine Approaches

The concept of personalized medicine, which tailors medical treatment to individual patient characteristics, is a significant future direction for anticholinergic therapy. uspharmacist.com This approach moves away from a "one-size-fits-all" model to a more individualized strategy. uspharmacist.com

Key aspects of this research include:

Pharmacogenomics: Studying how an individual's genetic makeup influences their response to drugs like this compound. This could help predict a patient's sensitivity to the drug and their likelihood of experiencing adverse effects.

Biomarker Identification: Discovering and validating biomarkers that can predict a patient's response to anticholinergic therapy. mdpi.com

Integration of "Omics" Data

To gain a more comprehensive understanding of how this compound affects the body, researchers are turning to "omics" technologies. nashbio.com This involves the large-scale study of genes (genomics), proteins (proteomics), and other cellular molecules.

How "Omics" Can Inform Research:

Genomics: Identifying genetic variations that influence an individual's response to this compound. mdpi.com

Proteomics: Analyzing how the drug affects protein expression and function to better understand its mechanism of action. nashbio.com

Metabolomics: Studying the metabolic changes that occur in response to the drug. nashbio.com

By integrating these multi-omics datasets, researchers can build more accurate predictive models of drug response and identify novel therapeutic targets. arxiv.orgnortheastern.edu

Long-term Safety and Efficacy Research

Ensuring the long-term safety and effectiveness of this compound, particularly in diverse patient populations, remains a critical area of ongoing research. nih.govnih.gov While the drug has been in use for a considerable time, more extensive studies are needed to fully understand its long-term impact. patsnap.com

Future research will likely focus on:

Diverse Patient Groups: Conducting studies in populations that have been historically underrepresented in clinical trials, such as the elderly and individuals with multiple health conditions.

Chronic Use: Evaluating the safety and efficacy of long-term this compound administration to better understand potential cumulative effects. hrbopenresearch.org

Q & A

Basic Research Questions

What analytical methods are recommended for quantifying methscopolamine bromide purity in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) is the gold standard for quantifying this compound bromide purity. Key methodological considerations include:

  • Column selection : Use a reverse-phase C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 3.0) to achieve baseline separation of this compound from impurities like scopolamine .
  • System suitability : Ensure resolution (R ≥ 1.5) between this compound and scopolamine peaks and a tailing factor ≤2.0 .
  • Validation : Follow USP guidelines, where impurity limits are ≤0.1% for individual impurities and ≤0.5% for total impurities .
  • Data interpretation : Calculate impurity percentages using relative response factors (Table 1 in ).

How can researchers validate the identity of this compound bromide in raw materials?

Infrared (IR) spectroscopy and thin-layer chromatography (TLC) are critical for identity validation:

  • IR spectroscopy : Compare sample spectra (500–4000 cm⁻¹) with reference standards to confirm functional groups (e.g., quaternary ammonium bands at ~1650 cm⁻¹) .
  • TLC : Use silica gel plates with a pH 7.3 citrate-phosphate buffer and bromothymol blue dye. This compound should exhibit an Rf value matching USP reference standards .

Advanced Research Questions

What experimental design optimizes this compound’s gastroretentive floating tablet formulations?

A 3² full factorial design is effective for optimizing floating tablets. Key factors include:

  • Independent variables : Polymer concentration (e.g., HPMC K4M) and gas-generating agent (e.g., sodium bicarbonate) levels .
  • Dependent variables : Floating lag time, drug release at 12 hours (Q12h), and matrix integrity .
  • Statistical analysis : Use ANOVA to identify significant interactions. For example, higher HPMC concentrations may prolong floating lag time but improve sustained release (p < 0.05) .
  • Validation : Confirm optimized batches meet pharmacopeial dissolution criteria (Q12h ≥85%) .

How should researchers address contradictions in this compound’s pharmacokinetic data across preclinical studies?

Systematic reviews (SRs) with meta-analysis are recommended:

  • Protocol design : Define inclusion criteria (e.g., rodent models, oral administration) and exclusion criteria (e.g., non-peer-reviewed studies) .
  • Heterogeneity assessment : Use I² statistics to quantify variability. If I² >50%, subgroup by species or dosing regimens .
  • Sensitivity analysis : Exclude outliers (e.g., studies with high risk of bias) to test result robustness .
  • Reporting : Follow PRISMA guidelines to document data extraction and analysis transparency .

What methodologies ensure reproducibility in this compound’s preclinical safety assessments?

Adopt OECD guidelines with modifications:

  • Dose selection : Use a geometric progression (e.g., 10, 30, 100 mg/kg) based on LD50 estimates from acute toxicity studies .
  • Endpoint standardization : Measure anticholinergic effects (e.g., salivation inhibition in rats) and histopathological changes in target organs (e.g., liver, kidneys) .
  • Blinding : Assign treatment groups randomly and ensure pathologists are blinded to reduce bias .
  • Data sharing : Publish raw datasets in repositories like Figshare to enable independent validation .

Methodological Considerations Table

Research Aspect Key Parameters References
Purity AnalysisHPLC resolution ≥1.5; impurities ≤0.5%
Formulation Optimization3² factorial design; ANOVA for factor significance
Preclinical SafetyOECD-compliant dosing; blinded histopathology
Data ContradictionsPRISMA-guided meta-analysis; I² heterogeneity test

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methscopolamine
Reactant of Route 2
Methscopolamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.